Abacavir

Pharmacogenomics Hypersensitivity Reaction Pre-treatment Screening

Abacavir is a synthetic carbocyclic nucleoside analog reverse transcriptase inhibitor (NRTI) indicated for combination antiretroviral therapy of HIV-1 infection. Its active intracellular metabolite, carbovir triphosphate, acts as a guanosine analog competitive inhibitor causing chain termination. Key differentiation from other NRTIs like tenofovir or lamivudine includes a unique L74V resistance mutation, a high CNS Penetration Effectiveness (CPE) score of 1, and a mandatory FDA-mandated pharmacogenetic screening for the HLA-B*5701 allele to prevent life-threatening hypersensitivity reactions. For research and clinical procurement, ensure parallel access to HLA-B*5701 genotyping services.

Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
CAS No. 136470-78-5; 168146-84-7
Cat. No. B15557883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbacavir
CAS136470-78-5; 168146-84-7
Molecular FormulaC14H18N6O
Molecular Weight286.33 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1
InChIKeyMCGSCOLBFJQGHM-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.21e+00 g/L

Abacavir Procurement and Selection Guide: A Carbocyclic NRTI with Differentiated CNS Penetration and Genetic Screening Requirements


Abacavir (CAS 136470-78-5) is a synthetic carbocyclic nucleoside analog reverse transcriptase inhibitor (NRTI) indicated for combination antiretroviral therapy of HIV-1 infection [1]. Its active intracellular metabolite, carbovir triphosphate, functions as a guanosine analog competitive inhibitor and chain terminator of HIV reverse transcriptase [2]. Unlike most NRTIs, abacavir carries a unique FDA-mandated pharmacogenetic screening requirement for the HLA-B*5701 allele to mitigate life-threatening hypersensitivity reactions [3].

Abacavir vs. Tenofovir, Lamivudine, and Emtricitabine: Why NRTI Backbone Selection Cannot Be Arbitrary


Within the NRTI class, abacavir exhibits a distinct differentiation profile that precludes casual interchange with tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), lamivudine (3TC), or emtricitabine (FTC). Key differentiating factors include the absolute requirement for pre-treatment HLA-B*5701 screening to prevent hypersensitivity [1], a unique resistance mutation signature favoring L74V selection rather than the K65R pathway more common with TDF [2], and a Central Nervous System Penetration Effectiveness (CPE) score of 1 (high) that distinguishes it from the majority of NRTI alternatives [3]. Furthermore, epidemiological data suggest a differential cardiovascular risk signal when abacavir-containing regimens are compared with tenofovir-based backbones [4], and in vitro potency profiles against HIV-2 and non-B subtypes differ meaningfully from lamivudine [5].

Abacavir Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement and Scientific Selection


HLA-B*5701 Allele Screening Reduces Abacavir Hypersensitivity Reaction Incidence from 7.8% to 3.4%

Abacavir is the only NRTI with an FDA-mandated genetic screening requirement prior to initiation. In the PREDICT-1 trial, the incidence of clinically suspected hypersensitivity reaction (HSR) was 7.8% (66/847) in unscreened patients versus 3.4% (27/803) in patients screened negative for HLA-B*5701 (P < 0.0001) [1]. Furthermore, it is estimated that 61% of HLA-B*5701-positive patients will develop an HSR during abacavir treatment compared with only 4.5% of HLA-B*5701-negative patients [2]. This pharmacogenetic liability is unique among NRTIs; tenofovir, lamivudine, and emtricitabine do not carry analogous screening mandates.

Pharmacogenomics Hypersensitivity Reaction Pre-treatment Screening

Abacavir/Lamivudine vs. Tenofovir/Emtricitabine: Elevated Cardiovascular Disease Hazard Ratio of 7.7 in STEAL Trial

In the STEAL randomized trial, HIV-infected patients switching to abacavir/lamivudine (ABC/3TC, n=179) exhibited an increased risk of cardiovascular disease (CVD) with a hazard ratio of 7.7 (P=0.048) compared with patients switched to tenofovir/emtricitabine (TDF/FTC, n=178) [1]. However, a subsequent biomarker sub-study (BICOMBO) found that while total cholesterol increased by 6.5% in the ABC/3TC group versus a -6.7% change in the TDF/FTC group (P < 0.0001), there were no significant differences in inflammatory or coagulopathic biomarkers (hsCRP, IL-6, D-dimer, etc.; P ≥ 0.12 for all) [2]. The clinical significance of the CVD signal remains debated, but it represents a documented differential between these two widely used NRTI backbones.

Cardiovascular Risk NRTI Backbone Comparison Long-term Safety

Abacavir Achieves CPE Score of 1 (High) vs. Emtricitabine (0.5) and Tenofovir (0.5) in CNS Penetration Ranking

The Central Nervous System Penetration Effectiveness (CPE) scoring system assigns a value of 0 (low), 0.5 (intermediate), or 1 (high) to antiretroviral drugs based on their ability to penetrate the blood-brain barrier. Abacavir is assigned a CPE score of 1 (high), distinguishing it from emtricitabine (0.5) and tenofovir (0.5) [1]. Zidovudine (1) is the only other NRTI with a high CPE score; lamivudine, stavudine, and zalcitabine are rated 0.5. This ranking is derived from pharmacokinetic data and clinical evidence of CNS viral load reduction.

CNS Penetration Neuro-HIV CPE Score

Abacavir-Containing Regimens Preferentially Select for L74V Mutation; Tenofovir-Based Regimens Favor K65R

Clinical trial data demonstrate a differential pattern of resistance mutation selection between abacavir and tenofovir-containing regimens. Abacavir selects for four characteristic mutations: K65R, L74V, Y115F, and M184V [1]. Importantly, L74V is observed more frequently in abacavir-containing regimens and is not commonly selected by tenofovir-containing regimens. In contrast, the K65R mutation is observed more frequently with tenofovir-based therapy [2]. Phenotypically, K65R confers reduced susceptibility to tenofovir, didanosine, abacavir, and lamivudine, whereas L74V/I is associated with reduced susceptibility specifically to abacavir and didanosine [3].

Resistance Mutations NRTI Sequencing L74V

Intracellular Carbovir Triphosphate Half-Life >12 Hours Enables Once-Daily 600 mg Dosing

Abacavir's active intracellular metabolite, carbovir triphosphate (CBV-TP), exhibits a prolonged half-life that supports once-daily administration. In a pharmacokinetic study of HIV-infected patients receiving abacavir 600 mg once daily, the half-life of carbovir triphosphate was estimated to be greater than 12 hours (analyzed by topfit modeling) [1]. Intracellular CBV-TP levels exceeding 100 fmoles/10^6 cells (200 nmol/L) were sustained over the entire 24-hour dosing interval [1]. A separate analysis reported a median CBV-TP half-life of 18 hours (range: 12-19 hours) [2]. For comparison, the plasma half-life of abacavir itself is only approximately 2.6 hours [3]. This discordance between short plasma half-life and long intracellular half-life is a defining pharmacokinetic feature of abacavir relative to some other NRTIs.

Pharmacokinetics Intracellular Half-Life Once-Daily Dosing

Abacavir Exhibits Higher IC50 Against HIV-2 (1.57-7.5 µM) Compared to Lamivudine (0.16-0.51 µM)

In vitro antiviral activity assays reveal a significant potency differential between abacavir and lamivudine against HIV-2 laboratory strains. The mean IC50 against HIV-2 strains LAV2 and EHO ranged from 1.57 to 7.5 µM for abacavir, compared to 0.16 to 0.51 µM for lamivudine [1]. Against HIV-1, the mean IC50 for abacavir against laboratory strains HIV-1IIIB and HIV-1HXB2 ranged from 1.4 to 5.8 µM, while the median or mean IC50 for lamivudine against HIV-1 ranged from 0.007 to 2.3 µM [1]. Against HIV-1 Group M subtypes (A-G), abacavir IC50 values ranged from 0.002 to 1.179 µM, versus 0.001 to 0.170 µM for lamivudine [1].

In Vitro Potency HIV-2 IC50

Abacavir Application Scenarios: Where Its Differentiated Profile Delivers Definitive Scientific or Procurement Value


Clinical Trials or Treatment Protocols Requiring CNS-Targeted Antiretroviral Activity

Abacavir's CPE score of 1 (high) distinguishes it as a preferred NRTI backbone component in studies evaluating HIV-associated neurocognitive disorders, CNS viral reservoir dynamics, or antiretroviral penetration into the central nervous system. Its inclusion in a regimen provides quantifiably higher CNS penetration than emtricitabine or tenofovir (both CPE score 0.5) [1].

Population-Specific Procurement Requiring Pre-Treatment Pharmacogenetic Screening Infrastructure

Any procurement of abacavir for clinical use must be accompanied by a parallel procurement or access arrangement for HLA-B*5701 genotyping. The FDA-mandated screening reduces HSR incidence from 7.8% to 3.4% [2], and failure to screen is associated with a 61% HSR risk in allele-positive individuals [3]. This differentiates abacavir procurement from all other NRTIs.

Antiretroviral Sequencing Research and Resistance Pathway Analysis

Abacavir's unique resistance mutation signature—preferential selection of L74V compared with the K65R dominance seen with tenofovir [4]—makes it a valuable comparator in studies of NRTI cross-resistance, sequential therapy optimization, and genotypic-phenotypic discordance analysis. Procurement for resistance surveillance panels should include abacavir to capture this distinct pathway.

Pharmacokinetic/Pharmacodynamic Modeling of Intracellular Active Metabolite Kinetics

The discordance between abacavir's short plasma half-life (~2.6 h) and the prolonged intracellular half-life of carbovir triphosphate (>12 h, median 18 h) [5] provides a robust model system for investigating intracellular prodrug activation, transporter-mediated uptake, and compartmental pharmacokinetics. This is relevant for academic laboratories and pharmaceutical development groups evaluating novel nucleotide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abacavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.